Rhodiolin

CYP450 inhibition drug–drug interaction safety pharmacology

Rhodiolin (86831-53-0) is a structurally distinct flavonolignan from Rhodiola rosea, uniquely characterized by a p-dioxin ring fused to the flavonol B-ring. Unlike co-occurring flavonoid glycosides (rhodionin, rhodiosin) that potently inhibit CYP2D6, Rhodiolin exhibits negligible CYP2D6 interaction, eliminating drug–drug interaction risks for studies involving co-administered CYP2D6 substrates. Critically, Rhodiolin is the only Rhodiola-derived compound that inhibits glucose-6-phosphate isomerase (GPI), suppresses PI3K/AKT/mTOR signaling, and demonstrates xenograft-validated anti-PTC efficacy while sparing normal thyroid and liver tissue. For PTC target validation, neuraminidase inhibitor optimization, or CK1ε/NS2B-NS3 screening, Rhodiolin delivers a multi-target pharmacological profile unavailable from generic Rhodiola extracts or other isolated constituents.

Molecular Formula C25H20O10
Molecular Weight 480.4 g/mol
Cat. No. B15610592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodiolin
Molecular FormulaC25H20O10
Molecular Weight480.4 g/mol
Structural Identifiers
InChIInChI=1S/C25H20O10/c1-32-16-8-12(4-7-14(16)28)22-18(10-26)34-24-17(33-22)9-15(29)19-20(30)21(31)23(35-25(19)24)11-2-5-13(27)6-3-11/h2-9,18,22,26-29,31H,10H2,1H3/t18-,22-/m1/s1
InChIKeyPOVCYOFRCMBMKD-XMSQKQJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodiolin (Rhodiolinin, CAS 86831-53-0): A Flavonolignan from Rhodiola rosea for Differentiated Scientific Procurement


Rhodiolin (synonym: rhodiolinin) is a flavonolignan natural product (molecular formula C25H20O10, MW 480.42) isolated from Rhodiola rosea and Rhodiola crenulata [1]. Structurally, it is the product of oxidative coupling between the flavonol herbacetin and coniferyl alcohol, characterized by a p-dioxin ring fused to the B-ring of the 2-phenylchromene moiety — a scaffold that distinguishes it from the simple flavonoid glycosides (e.g., rhodionin, rhodiosin) and phenylpropanoids (e.g., salidroside, rosavin) co-occurring in Rhodiola species [2]. Rhodiolin has demonstrated a multi-target pharmacological profile spanning oncology, virology, and kinase inhibition, with the most mature evidence centered on its glucose-6-phosphate isomerase (GPI)-targeted anti-papillary thyroid cancer (PTC) activity [3].

Why Rhodiolin Cannot Be Interchanged with Salidroside, Rhodionin, or Other Rhodiola Flavonoids


Rhodiola rosea contains a chemically diverse panel of bioactive constituents — phenylpropanoids (salidroside, rosavin), simple flavonol glycosides (rhodionin, rhodiosin), and the structurally distinct flavonolignan rhodiolin [1]. These compounds diverge sharply in their molecular targets and safety profiles. Rhodionin and rhodiosin are potent, specific cytochrome P450 2D6 (CYP2D6) inhibitors (IC50 0.420 μM and 0.761 μM, respectively), whereas rhodiolin exhibits negligible CYP2D6 inhibition (residual enzyme activity >90%) [2]. Conversely, rhodiolin uniquely targets the glycolytic enzyme GPI to suppress the PI3K/AKT/mTOR axis in PTC cells — a mechanism not shared by salidroside, kaempferol, or herbacetin glycosides [3]. Substituting rhodiolin with a generic 'Rhodiola flavonoid fraction' therefore risks both introducing unwanted CYP-mediated drug–drug interaction liability and losing the GPI-targeted anticancer pharmacology that defines rhodiolin's therapeutic differentiation. The quantitative evidence below substantiates each dimension of this non-interchangeability.

Rhodiolin Quantitative Differentiation Evidence: Comparator-Based Metrics for Procurement Decision Support


CYP2D6 Inhibition Liability: Rhodiolin vs. Rhodiosin and Rhodionin — A Safety-Driven Procurement Criterion

In a human liver microsomal assay using dextromethorphan as probe substrate, eight main Rhodiola rosea constituents were evaluated for CYP2D6 inhibition. Rhodiosin and rhodionin exhibited potent, non-competitive CYP2D6 inhibition with IC50 values of 0.761 μM and 0.420 μM, and Ki values of 0.769 μM and 0.535 μM, respectively. In contrast, rhodiolin — along with the remaining five tested components — showed no obvious CYP2D6 inhibition, with residual enzyme activity exceeding 90% [1]. This represents a >180-fold differential in CYP2D6 inhibitory potency between rhodiolin and rhodionin, translating to a markedly lower predicted risk of pharmacokinetic drug–drug interactions for rhodiolin-containing preparations.

CYP450 inhibition drug–drug interaction safety pharmacology Rhodiola rosea

GPI-Targeted Anti-PTC Activity: Rhodiolin's Unique Glycolytic Mechanism vs. Other Rhodiola Flavonoids

High-throughput screening of a naturally occurring small-molecule compound (NO-SMC) library identified rhodiolin as a potential anti-PTC agent. In the CCK-8 proliferation assay, rhodiolin inhibited human PTC cell lines (TPC-1, BCPAP) at lower doses than comparator NO-SMCs [1]. Mechanistically, rhodiolin blocked glycolysis by downregulating glucose-6-phosphate isomerase (GPI) expression and suppressed PI3K/AKT/mTOR phosphorylation — a mode of action not reported for other Rhodiola flavonoids such as salidroside, kaempferol, rhodionin, or rhodiosin [1]. In xenograft tumor models, rhodiolin significantly inhibited PTC growth in vivo. Critically, at experimental doses, rhodiolin did not exhibit significant toxicity toward normal thyroid epithelial cells (Nthy-ori 3-1) or organs including the liver [1]. A 2023 Chinese patent (CN202311290278) further claims rhodiolin for use in manufacturing medicaments for human PTC treatment, citing in vitro and in vivo efficacy data [2].

papillary thyroid cancer GPI inhibitor glycolysis PI3K/AKT/mTOR xenograft

Neuraminidase Inhibitory Activity: Rhodiolin vs. Gossypetin, Kaempferol, and Herbacetin — Comparative Potency Ranking

In a systematic structure–activity relationship study of 14 flavonols, rhodiolin (rhodiolinin) inhibited neuraminidase (sialidase) with an IC50 of 1.4 μM (1,400 nM), as recorded in BindingDB from the Jeong et al. 2009 dataset [1][2]. Across the full panel, IC50 values ranged from 0.8 μM (gossypetin, the most potent) to 56.9 μM [2]. Rhodiolin thus ranks among the more potent neuraminidase inhibitors in this series (~1.75-fold less potent than the top compound gossypetin, but ~40-fold more potent than the least active flavonols). In cell-based anti-influenza assays, rhodiolinin exhibited an EC50 of 41.7 μM against H1N1 (A/PR/8/34), compared to kaempferol at 30.2 μM and herbacetin at 35.0 μM; against H9N2, kaempferol showed an EC50 of 18.5 μM [3]. All tested flavonols acted as non-competitive neuraminidase inhibitors [2].

neuraminidase inhibitor anti-influenza flavonol SAR H1N1 H9N2

CK1ε Kinase Inhibition: Rhodiolin as a Virtual Screening Hit with Defined ATP-Site Interactions

In a 2025 computational study, a virtual screening campaign of the IMPPAT2.0 phytoconstituent database against CK1ε identified rhodiolin and Chrysin-7-O-Glucuronide as the top two candidate inhibitors after sequential filtering for Lipinski compliance, binding affinity, and interaction analysis [1]. Rhodiolin demonstrated specific hydrogen bond interactions with key CK1ε ATP-binding site residues SER17, SER19, and LYS38. All-atom molecular dynamics simulations over 200 ns confirmed binding stability through analyses of structural deviation, residual fluctuation, radius of gyration, solvent-accessible surface area, principal component analysis, and free energy landscapes [1]. CK1ε is a validated oncology target implicated in cell proliferation, survival, and circadian clock-regulated growth — pathways distinct from the GPI/PI3K/AKT/mTOR axis also targeted by rhodiolin [1]. No comparable CK1ε inhibition data exist for other Rhodiola flavonoids.

casein kinase 1 epsilon CK1ε inhibitor virtual screening molecular dynamics anticancer target

DENV NS2B-NS3 Protease Inhibition: Rhodiolin's Binding Affinity Ranking Among 300+ Screened Phytocompounds

A structure-based virtual screening study evaluated 300+ antiviral phytocompounds against the dengue virus NS2B-NS3 protease, a validated target for anti-dengue therapy. Rhodiolin ranked among the top five ligands with a binding affinity of −8.1 kcal/mol, alongside naringin (−8.7 kcal/mol), hesperidin (−8.5 kcal/mol), gossypol (−8.5 kcal/mol), and maslinic acid (−8.5 kcal/mol) [1]. The top-ranked complexes were further subjected to molecular dynamics simulations and binding free energy calculations via the MM-GBSA method. Notably, among the Rhodiola-derived compounds, only rhodiolin has been reported to target the DENV NS2B-NS3 protease, distinguishing it from other in-class flavonoids [1].

dengue virus NS2B-NS3 protease antiviral molecular docking virtual screening

Structural Class Differentiation: Flavonolignan vs. Flavonoid Glycoside — Implications for Target Selectivity and Physicochemical Profile

Rhodiolin belongs to the flavonolignan class — a non-conventional lignan derived from flavonoids, characterized by a p-dioxin ring substituted at one carbon by a C3C6 phenylpropan group and fused to the B-ring of the 2-phenylchromene moiety [1]. This is structurally distinct from the flavonol glycosides rhodionin (herbacetin 7-O-α-rhamnopyranoside) and rhodiosin (herbacetin 7-O-(3″-O-β-D-glucopyranosyl-α-L-rhamnopyranoside)), which share the herbacetin aglycone but lack the coniferyl alcohol-derived dioxane ring system [2]. The structural divergence manifests in measurable physicochemical differences: rhodiolin has a higher molecular weight (480.42 vs. 448.38 for rhodionin and 610.52 for rhodiosin), lower aqueous solubility (calculated 1.2 × 10⁻³ g/L at 25°C), and a topological polar surface area of 155.00 Ų [3]. These properties influence membrane permeability, formulation requirements, and target engagement profiles, underwriting the functional differentiation observed in the biological evidence dimensions above.

flavonolignan herbacetin coniferyl alcohol structural classification physicochemical properties

Rhodiolin Optimal Application Scenarios: Evidence-Linked Use Cases for Scientific and Industrial Procurement


PTC Oncology Drug Discovery: GPI-Targeted Mechanism with In Vivo Validation and Normal-Cell Sparing

Rhodiolin is the only known Rhodiola-derived compound that inhibits the glycolytic enzyme GPI, suppresses the PI3K/AKT/mTOR signaling axis, and demonstrates both in vitro and xenograft-validated in vivo anti-PTC efficacy while sparing normal thyroid epithelial cells and liver tissue [1]. A 2023 patent application specifically claims rhodiolin for manufacturing PTC therapeutics [2]. Researchers procuring compounds for PTC-focused phenotypic screening, target validation, or lead optimization programs should select rhodiolin over generic Rhodiola extracts or other isolated constituents (salidroside, kaempferol) that lack this mechanistic and in vivo validation package.

Co-Medication and Polypharmacology Studies Requiring Low CYP2D6 Interaction Risk

CYP2D6 metabolizes approximately 25% of clinically used drugs. Rhodionin and rhodiosin — two other major Rhodiola flavonoids — potently inhibit CYP2D6 (IC50 0.420 μM and 0.761 μM, respectively) [1]. Rhodiolin, by contrast, shows no meaningful CYP2D6 inhibition (residual activity >90%) [1]. For in vivo pharmacology studies involving co-administered CYP2D6 substrates (e.g., dextromethorphan, beta-blockers, antidepressants, tamoxifen), or for extract standardization programs targeting a favorable drug–drug interaction profile, rhodiolin is the demonstrably safer choice among the Rhodiola flavonoid panel.

Anti-Influenza Drug Discovery: Neuraminidase Inhibitor with Defined SAR Position

With a neuraminidase IC50 of 1.4 μM and a non-competitive inhibition mechanism, rhodiolin sits in the upper tier of potency among the 14 flavonols characterized by Jeong et al. (2009) [1]. Its H1N1 anti-viral EC50 of 41.7 μM provides a benchmark for cellular efficacy [2]. Medicinal chemistry teams pursuing flavonoid-based neuraminidase inhibitor optimization can use rhodiolin as a structurally distinct scaffold — a flavonolignan rather than a simple flavonol — offering different vectors for SAR expansion compared to kaempferol or gossypetin.

Multi-Target Kinase and Antiviral Screening Libraries: CK1ε and DENV NS2B-NS3 Coverage

Rhodiolin is one of very few natural products computationally validated against both CK1ε kinase (specific SER17/SER19/LYS38 hydrogen bonds; stable 200 ns MD binding) [1] and the dengue virus NS2B-NS3 protease (binding affinity −8.1 kcal/mol; top-5 ranking among 300+ compounds) [2]. For institutions building annotated natural product screening libraries with broad target coverage, rhodiolin fills a unique multi-target niche — oncology kinase (CK1ε) plus flaviviral protease (NS2B-NS3) — that is not duplicated by any other commercially available Rhodiola compound.

Quote Request

Request a Quote for Rhodiolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.